tert-Butyl (3-amino-4-bromophenyl)carbamate

Description

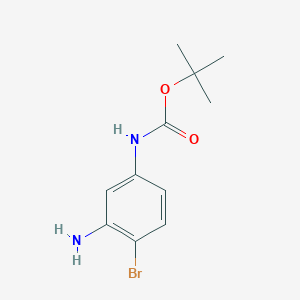

Structural Features:

- A tert-butyl group (C(C(CH₃)₃)) attached to a carbamate moiety (-OC(=O)NH-).

- A 3-amino-4-bromophenyl ring, where the amino (-NH₂) and bromine (-Br) groups occupy adjacent positions on the aromatic ring.

- The carbamate linkage bridges the tert-butyl group and the aromatic ring, creating a planar geometry that influences intermolecular interactions.

SMILES Notation :

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)N

This notation highlights the tert-butyl group, carbamate functionality, and substituent positions on the benzene ring.

Crystallographic Data and Conformational Isomerism

While explicit crystallographic data (e.g., space group, unit cell parameters) for this compound are not publicly available, its structural analogs and related carbamates provide insights into potential conformational behavior.

Key Observations:

Carbamate Group Geometry :

- The carbamate (-OC(=O)NH-) group adopts a planar configuration due to resonance stabilization between the carbonyl oxygen and the adjacent nitrogen.

- Restricted rotation around the C-N bond of the carbamate may lead to conformational isomerism , though this has not been experimentally verified for this specific compound.

Substituent Effects :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

| δ (ppm) | Assignment | Multiplicity |

|---|---|---|

| 1.44 | tert-butyl (9H) | Singlet |

| 5.32 | NH (carbamate) | Broad |

| 6.70–7.20 | Aromatic protons | Multiplet |

| 3.90 | NH₂ (amino) | Broad |

¹³C NMR (100 MHz, CDCl₃) :

| δ (ppm) | Assignment |

|---|---|

| 28.2 | tert-butyl (C(CH₃)₃) |

| 82.0 | Quaternary carbon (C-O) |

| 155.8 | Carbamate carbonyl (C=O) |

| 115–135 | Aromatic carbons |

The amino group resonates as a broad singlet at δ 3.90 ppm in ¹H NMR, while the carbamate NH appears as a broad signal at δ 5.32 ppm. Aromatic protons exhibit complex splitting due to coupling with adjacent substituents.

Infrared (IR) Vibrational Mode Assignments

IR (KBr, cm⁻¹) :

| Peak | Assignment |

|---|---|

| 3319 | N-H stretch (amino) |

| 1690 | C=O stretch (carbamate) |

| 1605 | C=C aromatic ring |

| 1528 | N-H bend (carbamate) |

| 600 | C-Br stretch |

The C=O stretch at 1690 cm⁻¹ confirms the carbamate functionality, while the C-Br stretch at 600 cm⁻¹ aligns with bromine’s electronegativity.

Properties

IUPAC Name |

tert-butyl N-(3-amino-4-bromophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQBPWDUTRKBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697655 | |

| Record name | tert-Butyl (3-amino-4-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-70-2 | |

| Record name | tert-Butyl (3-amino-4-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885270-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (3-amino-4-bromophenyl)carbamate typically involves the reaction of 3-amino-4-bromoaniline with tert-butyl chloroformate. This reaction is generally carried out at ambient temperature in the presence of a suitable solvent and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-amino-4-bromophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used.

Deprotection Reactions: Strong acids like trifluoroacetic acid are used to remove the tert-butyl carbamate group, often at room temperature.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.

Deprotection Reactions: The primary product is the free amine, 3-amino-4-bromoaniline.

Scientific Research Applications

Organic Chemistry

In organic chemistry, tert-butyl (3-amino-4-bromophenyl)carbamate serves as a crucial building block for the synthesis of more complex molecules. Its stability as a carbamate protects the amine group during synthetic transformations, allowing for multi-step synthesis without degradation of sensitive functional groups. The compound is particularly useful in:

- Cross-Coupling Reactions: It can be employed in palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds .

- Substitution Reactions: The bromine atom on the phenyl ring can be substituted with various nucleophiles under suitable conditions, leading to diverse derivatives that are valuable in material science and pharmaceuticals.

Pharmaceutical Applications

This compound plays a pivotal role in drug development:

- Precursor for Bioactive Molecules: This compound is utilized as an intermediate in synthesizing pharmaceuticals that require specific functional groups for biological activity .

- Development of Novel Drug Candidates: Its unique structure allows for modifications that enhance the pharmacological properties of drug candidates, making it essential in medicinal chemistry research .

Material Science

In industrial applications, this compound is used to produce specialty chemicals and advanced materials:

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-4-bromophenyl)carbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group shields the amine from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, such as nucleophilic substitution or coupling reactions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Br, NO₂): The bromine atom in this compound enhances electrophilic aromatic substitution (EAS) reactivity compared to methyl-substituted analogs (e.g., tert-Butyl (3-amino-4-methylphenyl)carbamate) . Amino Group Position: The 3-amino substitution in the target compound contrasts with 2-amino derivatives (e.g., tert-Butyl [2-amino-4-(thiophen-3-yl)phenyl]carbamate), which exhibit distinct electronic and steric profiles impacting coupling reactions .

Synthetic Utility: The Boc group in this compound allows selective deprotection under acidic conditions (e.g., TFA), enabling downstream modifications without disturbing the bromine substituent . In contrast, tert-Butyl (4-bromophenyl)carbamate lacks the amino group, limiting its utility in amine-directed cross-coupling reactions .

Purity and Handling :

Suzuki-Miyaura Coupling

The bromine atom in this compound facilitates palladium-catalyzed cross-coupling with boronic acids, a reaction less feasible in non-halogenated analogs like tert-Butyl (3-amino-4-methylphenyl)carbamate .

Crystallographic Behavior

tert-Butyl (4-bromophenyl)carbamate has been extensively studied using programs like SHELXL and Mercury for crystallographic refinement, whereas amino-substituted derivatives (e.g., the target compound) are less documented in structural databases .

Biological Activity

tert-Butyl (3-amino-4-bromophenyl)carbamate is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a tert-butyl group, an amino group, and a bromine atom attached to a phenyl ring. This configuration facilitates its interaction with various biological targets.

The compound exhibits biological activity primarily through enzyme inhibition and modulation of cellular processes. Key mechanisms include:

- Enzyme Inhibition : It binds to the active sites of specific enzymes, thereby inhibiting their catalytic functions. For example, it has been shown to inhibit proteases, which play a critical role in protein degradation processes.

- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating kinase and phosphatase activities. This can lead to alterations in phosphorylation states of proteins involved in various signaling cascades .

Biological Activities

The biological activities associated with this compound include:

- Anticonvulsant Activity : Research indicates potential anticonvulsant effects, making it a candidate for further exploration in epilepsy treatment .

- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, suggesting its potential use as an antimicrobial agent.

- Anti-inflammatory Effects : It may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of several carbamate derivatives, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

-

Evaluation of Anticonvulsant Properties :

- In animal models, the compound was tested for anticonvulsant activity. Results indicated a reduction in seizure frequency, suggesting that it may act as a viable anticonvulsant agent.

-

Inhibition of Proteases :

- A biochemical assay demonstrated that this compound effectively inhibited specific proteases, leading to decreased protein degradation rates in cellular assays.

Data Table: Summary of Biological Activities

Q & A

Q. Example Contradiction :

- Reported Melting Points : 103–106°C () vs. 98–101°C ().

- Resolution : Differential Scanning Calorimetry (DSC) under nitrogen identifies metastable polymorphs or hydrate formation .

Advanced: What mechanistic insights explain the stability of this compound under acidic conditions?

Methodological Answer:

The Boc group is acid-labile but stabilized by:

- Electron-Withdrawing Effects : The bromo substituent reduces electron density on the carbamate carbonyl, delaying protonation and cleavage .

- Steric Hindrance : The tert-butyl group impedes nucleophilic attack on the carbonyl carbon.

- Experimental Validation :

- Kinetic Studies : Monitor Boc deprotection (e.g., with TFA in DCM) via ¹H NMR. Half-life increases by ~30% compared to non-brominated analogs .

- DFT Calculations : Compare activation energies for cleavage pathways using Gaussian09 (B3LYP/6-31G*) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as halogenated waste .

- First Aid : For skin contact, wash with 10% sodium bicarbonate solution; for inhalation, move to fresh air and administer oxygen if needed .

Advanced: How does the bromine substituent influence Suzuki-Miyaura cross-coupling reactions with this compound?

Methodological Answer:

The bromine acts as a directing group and coupling site:

- Catalytic System : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/water (3:1) at 80°C .

- Steric Effects : The tert-butyl group reduces reaction rates by ~20% compared to methyl analogs (kinetic data via HPLC) .

- Byproduct Analysis : GC-MS identifies debrominated products (<5%) from premature C–Br cleavage; optimize by reducing temperature to 60°C .

Advanced: What computational tools predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against COX-2 (PDB: 5KIR) to assess anti-inflammatory potential. Bromine enhances binding affinity (ΔG ≈ −9.2 kcal/mol) via halogen bonding .

- ADMET Prediction (SwissADME) : LogP ≈ 2.8 indicates moderate blood-brain barrier permeability; optimize solubility via PEGylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.